

what is TAN-452 compound

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Compound of Interest

Compound Name: TAN-452

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An In-depth Technical Guide to **TAN-452**: A Peripherally Acting Delta-Opioid Receptor Antagonist

Introduction

TAN-452 is a potent and selective peripherally acting delta-opioid receptor (DOR) antagonist. [1][2] It has been investigated for its potential therapeutic application in mitigating the adverse gastrointestinal side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central analgesic efficacy.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols related to **TAN-452**.

Chemical Properties and Structure

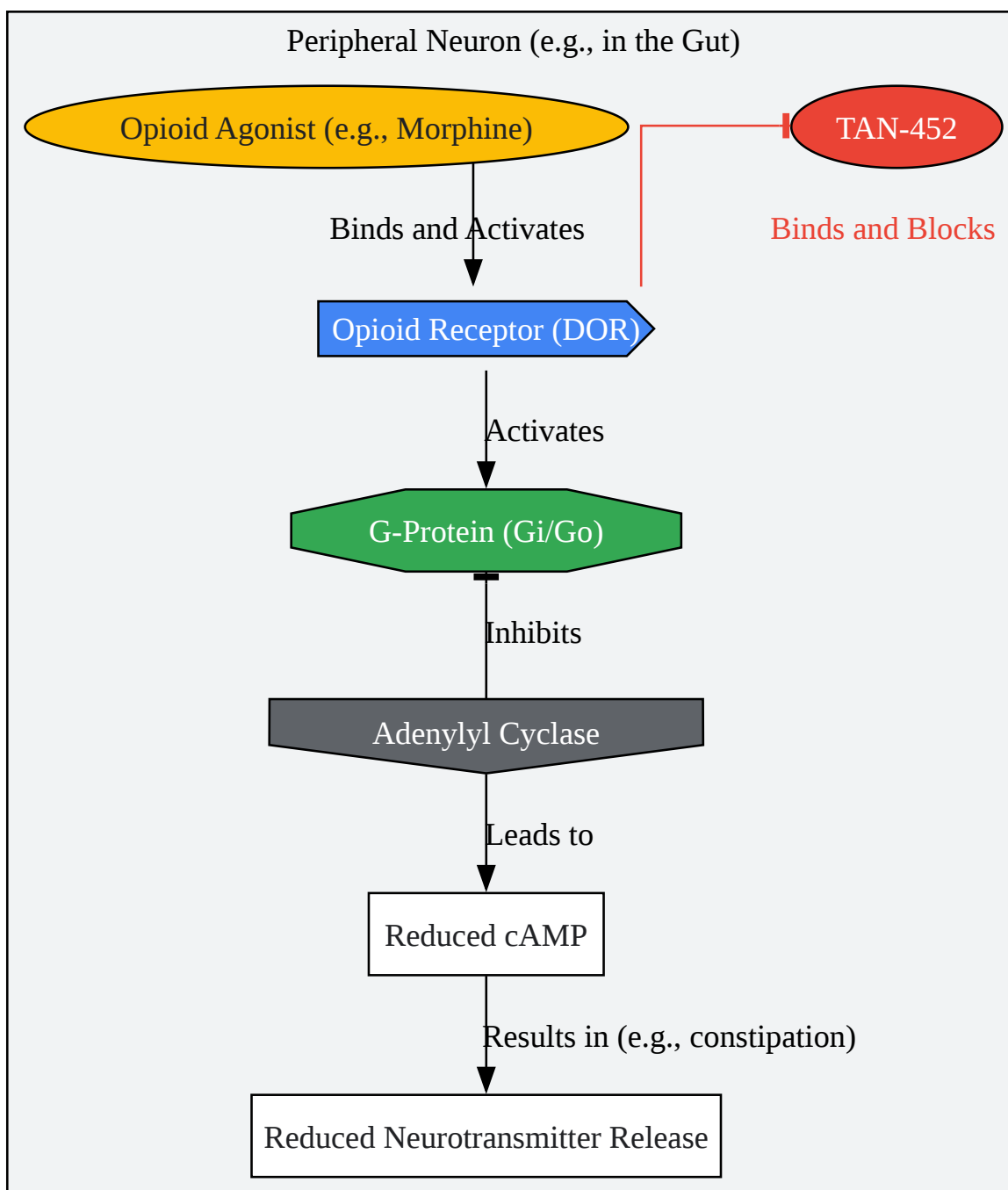
TAN-452 is a complex heterocyclic small molecule. Its chemical identity and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate	[1]
CAS Number	892039-23-5	[1]
Chemical Formula	C ₂₉ H ₃₀ N ₂ O ₅	
Molecular Weight	486.57 g/mol	
Exact Mass	486.2155	
Elemental Analysis	C: 71.59%, H: 6.21%, N: 5.76%, O: 16.44%	

Mechanism of Action

TAN-452 functions as a competitive antagonist at opioid receptors, with a notable selectivity for the delta-opioid receptor (DOR). Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs). The binding of an agonist, such as morphine, to these receptors initiates a signaling cascade that leads to the desired analgesic effects but also to undesirable peripheral side effects. As a peripherally acting antagonist, **TAN-452** has low penetrability into the central nervous system. This characteristic allows it to counteract the effects of opioid agonists in the periphery, particularly in the gastrointestinal tract, without interfering with the centrally mediated pain relief.

The signaling pathway below illustrates the mechanism of opioid receptor activation and its antagonism by **TAN-452**.



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Caption: Opioid receptor signaling and antagonism by **TAN-452**.

Biological Activity

The biological activity of **TAN-452** has been characterized through both in vitro and in vivo studies, demonstrating its potency and selectivity as a peripherally acting DOR antagonist.

In Vitro Activity

The binding affinity and antagonist activity of **TAN-452** were assessed using membrane preparations from cells expressing recombinant human opioid receptors.

Receptor Subtype	Binding Affinity (K _i , nM)	Antagonist Activity (K _b , nM)
hMOR	36.56 ± 1.48	9.43 ± 0.58
hDOR	0.47 ± 0.09	0.21 ± 0.06
hKOR	5.31 ± 1.80	7.18 ± 0.75
Data from a 2018 study published in Life Sciences.		

In Vivo Activity

The in vivo efficacy of **TAN-452** was evaluated in animal models for its ability to counteract morphine-induced side effects.

Activity	Administration	ED ₅₀ (mg/kg)	Animal Model
Anti-emetic	Oral (p.o.)	<1.0	Ferret
Subcutaneous (s.c.)	<0.3	Ferret	
Anti-constipation	Oral (p.o.)	9.45 (95% CI: 4.09, 47.79)	Rat
Subcutaneous (s.c.)	0.52 (95% CI: 0.10, 1.08)	Rat	
Anti-analgesic	Oral (p.o.)	>300	Rat
Subcutaneous (s.c.)	>30	Rat	

Data from a 2018 study published in Life Sciences.

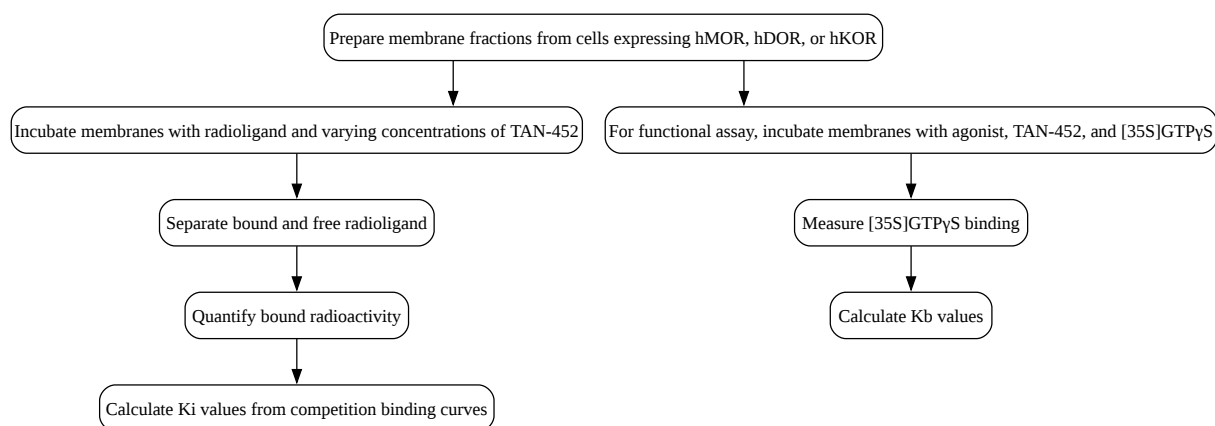
A pharmacokinetic study confirmed the low brain penetrability of **TAN-452**, which is crucial for its peripheral selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **TAN-452**.

In Vitro Receptor Binding and Functional Assays

The in vitro binding affinity and antagonist activity of **TAN-452** were determined using membrane preparations from cells expressing recombinant human μ -, δ -, or κ -opioid receptors. The inhibition of [³⁵S]GTPyS binding was also examined.



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Caption: Workflow for in vitro receptor binding and functional assays.

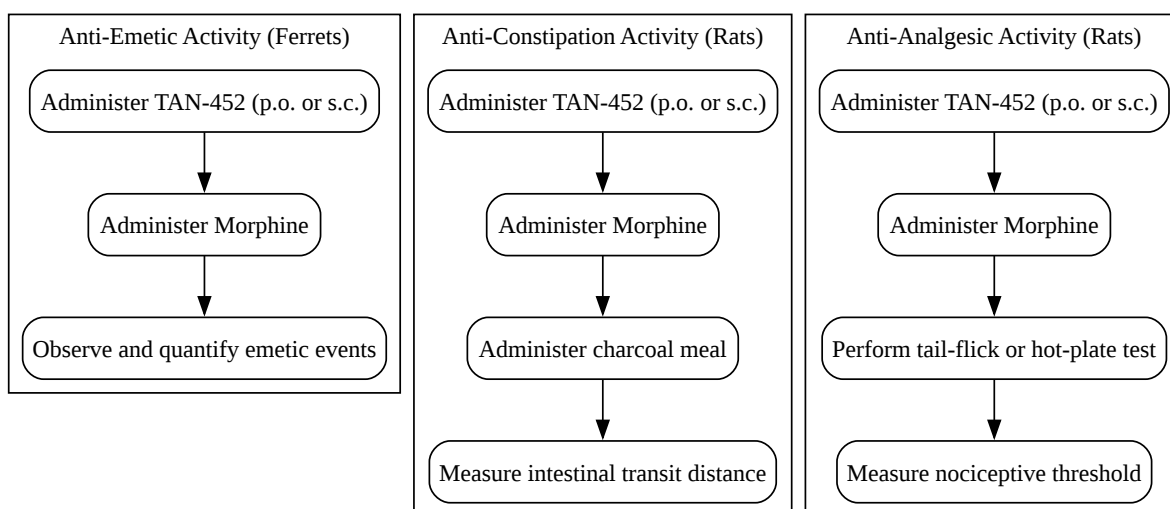
Detailed Protocol:

- Membrane Preparation: Membrane preparations from recombinant human MOR, DOR, or KOR expressing cells are used.
- Binding Assays:
 - For binding affinity (Ki), membranes are incubated with a specific radioligand for each receptor subtype and a range of concentrations of **TAN-452**.
 - Non-specific binding is determined in the presence of an excess of a non-labeled ligand.
 - After incubation, bound and free radioligands are separated by filtration.

- The radioactivity of the filters is counted using a scintillation counter.
- K_i values are calculated from the IC_{50} values obtained from the competition binding curves.
- [^{35}S]GTPyS Functional Assays:
 - To determine antagonist activity (K_b), membranes are incubated with a known opioid agonist, varying concentrations of **TAN-452**, and [^{35}S]GTPyS.
 - The amount of bound [^{35}S]GTPyS is measured, which is indicative of G-protein activation.
 - The ability of **TAN-452** to inhibit agonist-stimulated [^{35}S]GTPyS binding is used to calculate its K_b value.

In Vivo Efficacy Studies

In vivo assays were performed to assess the inhibitory effects of **TAN-452** on morphine-induced emesis, inhibition of small intestinal transit, and antinociception.



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Caption: Workflow for in vivo efficacy studies of **TAN-452**.

Detailed Protocols:

- Anti-Emetic Activity (Ferrets):
 - Ferrets are pre-treated with either vehicle or varying doses of **TAN-452** via oral (p.o.) or subcutaneous (s.c.) administration.
 - Morphine is then administered to induce emesis.
 - The animals are observed for a set period, and the number of retching and vomiting episodes is recorded.
 - The ED₅₀ value is calculated as the dose of **TAN-452** that reduces the number of emetic events by 50%.
- Anti-Constipation Activity (Rats):
 - Rats are pre-treated with vehicle or **TAN-452** (p.o. or s.c.).
 - Morphine is administered to inhibit gastrointestinal transit.
 - A charcoal meal is given orally.
 - After a specific time, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.
 - The ED₅₀ is the dose of **TAN-452** that reverses the morphine-induced inhibition of intestinal transit by 50%.
- Anti-Analgesic Activity (Rats):
 - To assess the impact on morphine's analgesic effect, rats are treated with vehicle or high doses of **TAN-452** (p.o. or s.c.).

- Morphine is then administered.
- Analgesia is measured using standard nociceptive tests, such as the tail-flick or hot-plate test.
- A lack of significant reversal of morphine's analgesic effect at high doses indicates peripheral selectivity.

Conclusion

TAN-452 is a promising peripherally acting delta-opioid receptor antagonist with high selectivity for DOR. Its pharmacological profile, characterized by potent in vitro and in vivo activity against opioid-induced gastrointestinal side effects and low brain penetrability, makes it a valuable candidate for further investigation as an adjunctive therapy to opioid analgesics. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of this and similar compounds.

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References

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